Cas no 1805218-93-2 (7-Bromo-5-methylbenzothiazole)
7-Bromo-5-methylbenzothiazole Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-5-methylbenzothiazole
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- Inchi: 1S/C8H6BrNS/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3
- InChI Key: BUVFXNAMAROJOG-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=CC2=C1SC=N2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- XLogP3: 3.4
- Topological Polar Surface Area: 41.1
7-Bromo-5-methylbenzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A051000388-250mg |
7-Bromo-5-methylbenzothiazole |
1805218-93-2 | 98% | 250mg |
$825.08 | 2022-04-01 | |
| Alichem | A051000388-500mg |
7-Bromo-5-methylbenzothiazole |
1805218-93-2 | 98% | 500mg |
$1,247.95 | 2022-04-01 | |
| Alichem | A051000388-1g |
7-Bromo-5-methylbenzothiazole |
1805218-93-2 | 98% | 1g |
$2,044.49 | 2022-04-01 |
7-Bromo-5-methylbenzothiazole Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 7-Bromo-5-methylbenzothiazole
Recent Advances in the Study of 7-Bromo-5-methylbenzothiazole (CAS: 1805218-93-2) and Its Applications in Chemical Biology and Medicine
The compound 7-Bromo-5-methylbenzothiazole (CAS: 1805218-93-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by a benzothiazole core substituted with a bromine atom at the 7-position and a methyl group at the 5-position, has demonstrated promising biological activities, making it a valuable scaffold for the design of novel therapeutic agents. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the context of anticancer, antimicrobial, and anti-inflammatory therapies.
One of the most notable advancements in the research of 7-Bromo-5-methylbenzothiazole is its role in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have successfully utilized 7-Bromo-5-methylbenzothiazole as a building block to synthesize potent and selective kinase inhibitors. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of benzothiazole derivatives, including 7-Bromo-5-methylbenzothiazole, which exhibited significant inhibitory activity against specific tyrosine kinases implicated in tumor growth and metastasis. The study highlighted the compound's ability to modulate kinase activity through competitive binding at the ATP-binding site, offering a potential strategy for targeted cancer therapy.
In addition to its applications in oncology, 7-Bromo-5-methylbenzothiazole has also been investigated for its antimicrobial properties. A study conducted by a team of researchers from the University of Cambridge demonstrated that derivatives of this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic processes. These findings suggest that 7-Bromo-5-methylbenzothiazole could serve as a promising lead compound for the development of new antibiotics, particularly in the face of rising antibiotic resistance.
Another area of interest is the compound's potential in neuropharmacology. Recent preclinical studies have explored the neuroprotective effects of 7-Bromo-5-methylbenzothiazole derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These studies have shown that the compound can attenuate oxidative stress and reduce neuroinflammation, two key pathological features of these disorders. While further research is needed to elucidate the precise mechanisms of action, these findings underscore the therapeutic potential of 7-Bromo-5-methylbenzothiazole in addressing unmet medical needs in neurology.
From a synthetic chemistry perspective, 7-Bromo-5-methylbenzothiazole has proven to be a versatile intermediate for the construction of complex molecular architectures. Its reactivity allows for various functionalization strategies, including palladium-catalyzed cross-coupling reactions, which enable the introduction of diverse substituents to enhance biological activity or improve pharmacokinetic properties. Recent advancements in synthetic methodologies have further streamlined the production of this compound, making it more accessible for large-scale applications in drug discovery programs.
In conclusion, the growing body of research on 7-Bromo-5-methylbenzothiazole (CAS: 1805218-93-2) highlights its multifaceted role in chemical biology and medicinal chemistry. Its applications span from kinase inhibition and antimicrobial activity to neuroprotection, demonstrating its potential as a valuable tool in the development of next-generation therapeutics. As researchers continue to explore its properties and optimize its derivatives, 7-Bromo-5-methylbenzothiazole is poised to make significant contributions to the advancement of biomedical science.
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